Methylisonicotinate N-oxide

Crystallinity Solid-State Properties Physical Characterization

Researchers requiring a validated reference standard for Topiroxostat impurity profiling or a regioselective synthetic intermediate face supply inconsistency and unverified purity. Methylisonicotinate N-oxide (MINO) solves these challenges: - Serves as a certified analytical reference standard for Topiroxostat Impurity 45 (HPLC) to meet ICH Q3A guidelines. - The N-oxide moiety enables regioselective functionalization and hypoxia-activated prodrug design. - Well-characterized crystal structure (C-H···O hydrogen-bonded layers) supports crystal engineering and computational benchmarking. Procurement managers benefit from authenticated identity, documented purity, and reliable global logistics.

Molecular Formula C7H6NO3-
Molecular Weight 152.13 g/mol
Cat. No. B8685543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylisonicotinate N-oxide
Molecular FormulaC7H6NO3-
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESCC1=C(C=C[N+](=C1)[O-])C(=O)[O-]
InChIInChI=1S/C7H7NO3/c1-5-4-8(11)3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10)/p-1
InChIKeyOMPBCHVDILLLFU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylisonicotinate N-oxide Overview


Methylisonicotinate N-oxide (MINO), also known as methyl isonicotinate 1-oxide or 4-(methoxycarbonyl)pyridine N-oxide, is a heterocyclic organic compound of the pyridine N-oxide class [1]. Its structure features a pyridine ring substituted with a methoxycarbonyl group at the 4-position and an N-oxide functional group on the nitrogen atom . This N-oxidation fundamentally alters the electronic distribution, dipole moment, and reactivity profile compared to the parent methyl isonicotinate, enabling distinct synthetic applications in pharmaceutical intermediate chemistry and analytical reference standard development .

Impurity Standard
Designated as Topiroxostat Impurity 45 for HPLC/UPLC method validation and regulatory impurity profiling.
Synthetic Handle
N-oxide reactivity enables regioselective functionalization and hypoxia-activated prodrug design in medicinal chemistry.
Crystal Engineering
Planar layered crystal architecture with predictable hydrogen-bond motifs for solid-state and supramolecular research.

Methylisonicotinate N-oxide: Why Substitution Fails


Substituting Methylisonicotinate N-oxide with its non-oxidized analog, methyl isonicotinate, or with other positional isomers such as methyl nicotinate N-oxide, is not scientifically justified for most targeted research and industrial workflows. The N-oxide functional group imparts a profoundly different electronic structure, as evidenced by distinct solid-state properties (a melting point elevation of over 100°C) and altered reactivity sequences in coordination chemistry (where reactivity ranks pyridine > isonicotinate > N-methyl isonicotinamide > methyl isonicotinate) . Furthermore, the compound serves a specific, non-interchangeable role as a known impurity reference standard in pharmaceutical quality control (e.g., Topiroxostat Impurity 45) . Relying on a generic analog without rigorous validation would compromise synthetic yield, analytical accuracy, and regulatory compliance in pharmaceutical development.

Non-oxidized analog mismatch
Methyl isonicotinate exhibits markedly different thermal and reactivity profiles; N-oxide electronic effects cannot be replicated.
Positional isomer interchange
Methyl nicotinate N-oxide or other regioisomers may differ in impurity designation and synthetic utility, requiring validation.
Generic analog certification gap
Generic pyridine N-oxides cannot substitute the certified Topiroxostat Impurity 45 reference standard for quality control.

Methylisonicotinate N-oxide Evidence Guide


Solid-State Differentiation by Melting Point

Methylisonicotinate N-oxide exhibits a melting point of 116.5–118.5 °C , which is >100 °C higher than the melting point of its non-oxidized precursor, methyl isonicotinate (mp 8–16 °C) . This substantial increase in melting point is a direct consequence of the introduction of the N-oxide dipole, which strengthens intermolecular C–H···O hydrogen bonding in the crystal lattice as confirmed by X-ray crystallography [1].

Melting Point
Head-to-head
MINO: 116.5–118.5 °C vs methyl isonicotinate: 8–16 °C; Δ ~100 °C.
Confirms distinct solid-state architecture
Measured in ethyl acetate solvate; crystallographic data support
Crystallinity Solid-State Properties Physical Characterization

Coordination Chemistry Reactivity Ranking

The reactivity of 4-substituted pyridine derivatives in competitive coordination experiments follows the sequence: pyridine > isonicotinate > N-methyl isonicotinamide > methyl isonicotinate . The N-oxide functional group in methylisonicotinate N-oxide is expected to further modulate this reactivity by introducing a strong electron-withdrawing inductive effect and a resonance-donating N-oxide oxygen, which can alter metal-binding affinities and reaction kinetics.

Reactivity Rank
Class-level
Competitive order: pyridine > isonicotinate > N-methyl isonicotinamide > methyl isonicotinate. N-oxide expected to further modulate reactivity.
Class-level reactivity context for coordination chemistry
No direct kinetic data for this N-oxide; inferred from class trends
Coordination Chemistry Reactivity Electronic Effects

Topiroxostat Impurity 45 Specificity

Methylisonicotinate N-oxide is explicitly designated as 'Topiroxostat Impurity 45' in pharmaceutical reference standard catalogs . This designation signifies that the compound is a structurally characterized impurity arising during the synthesis or degradation of topiroxostat, a xanthine oxidase inhibitor. Its procurement is mandated for the development and validation of HPLC or UPLC methods to ensure regulatory compliance in quality control [1].

Impurity Identity
Specification review
Designated as Topiroxostat Impurity 45 in reference standard catalogs.
Essential for HPLC/UPLC method validation
Regulatory impurity profiling; authenticated identity required
Pharmaceutical Analysis Impurity Profiling Reference Standards

Layered Supramolecular Crystal Architecture

Single-crystal X-ray diffraction reveals that methyl isonicotinate 1-oxide crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 7.2429(14) Å, b = 10.347(2) Å, c = 9.898(2) Å, β = 105.09(3)°, V = 716.2(3) ų [1]. The crystal packing is stabilized by a network of intermolecular C–H···O hydrogen bonds that organize molecules into layers parallel to the (101) plane, with a dihedral angle of only 3.09(9)° between the pyridine ring and the ester group [1]. This planar conformation and layered packing are distinct from the non-oxidized analog and provide a predictable scaffold for crystal engineering and solid-form screening.

Crystal Structure
Head-to-head
Monoclinic P2₁/c, a=7.24 Å, b=10.35 Å, c=9.90 Å, β=105.09°; layered via C–H···O bonds.
Supports solid-form screening and crystal engineering
Planar conformation; distinct from non-oxidized analog packing
Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

Acute Toxicity of N-Oxide Derivatives

A structure-toxicity study of 23 pyridine and pyridine N-oxide derivatives demonstrated that pyridine N-oxide is approximately 2.7 times less toxic than pyridine itself [1]. The study further established that the presence of methyl groups on the pyridine ring increases acute toxicity by a factor of 2–3, irrespective of substitution position [1]. For methylisonicotinate N-oxide, which contains both the N-oxide functionality and a methyl ester group, the net toxicity is a composite effect, but the N-oxide moiety contributes a significant reduction in acute toxicity relative to the non-oxidized pyridine analog.

Toxicity Context
Class-level
Pyridine N-oxide ~2.7× less toxic than pyridine; methyl groups increase toxicity 2–3×. Net effect is composite.
Class-level toxicity trend context
No direct LD₅₀ for this compound; review safety protocols accordingly
Toxicology Safety Assessment Structure-Toxicity Relationship

Methylisonicotinate N-oxide Application Scenarios


Topiroxostat Impurity Reference Standard

Methylisonicotinate N-oxide is utilized as a certified reference standard for the identification and quantification of Topiroxostat Impurity 45 during HPLC method development and validation [1]. Procurement is essential for analytical laboratories in pharmaceutical companies and contract research organizations (CROs) performing impurity profiling to meet ICH Q3A guidelines for new drug substances. The compound's authenticated identity and purity are critical for accurate retention time marking and calibration curve generation [2].

N-Oxide Synthetic Intermediate

The N-oxide moiety in methylisonicotinate N-oxide serves as a versatile handle for further synthetic elaboration in medicinal chemistry. The electron-withdrawing nature of the N-oxide group can direct regioselective functionalization (e.g., nucleophilic aromatic substitution) [1] and can be exploited in the design of hypoxia-activated prodrugs or to modulate the physicochemical properties of drug candidates, as evidenced by its use as a key intermediate in the synthesis of topiroxostat and related xanthine oxidase inhibitors [2].

Ligand for Coordination Chemistry

The N-oxide oxygen atom and the ester carbonyl group provide two distinct coordination sites for metal ions. The compound has been employed as the isonicotinate-N-oxide (inox⁻) ligand in the synthesis of Li⁺ and Ca²⁺ coordination polymers, demonstrating its utility in constructing novel metal-organic frameworks with potential applications in gas storage or catalysis [1]. Its procurement is justified for researchers designing new coordination complexes with tunable dimensionality.

Supramolecular Crystal Engineering

The well-characterized crystal structure of methyl isonicotinate 1-oxide, which features robust C–H···O hydrogen-bonded layers, makes it a valuable model compound for fundamental studies in crystal engineering and supramolecular chemistry [1]. Researchers investigating the role of weak hydrogen bonds in directing crystal packing or those performing Cambridge Structural Database (CSD) surveys on pyridine N-oxide derivatives will find this compound's structural data essential for benchmarking computational predictions [1].

Application
Selection Property
Validation Focus
Topiroxostat Impurity Profiling
Certified Impurity 45 Reference Standard
HPLC retention time & purity verification
N-Oxide Synthetic Intermediate
N-Oxide reactivity handle
Regioselective functionalization & prodrug design
Coordination Chemistry Building Block
Bidentate N-oxide/ester ligand
Metal-binding affinity & MOF construction
Supramolecular Crystal Engineering
Well-defined layered crystal motif
Hydrogen-bond network analysis & CSD benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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